molecular formula C13H23NO3 B14561442 2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- CAS No. 61707-44-6

2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]-

Cat. No.: B14561442
CAS No.: 61707-44-6
M. Wt: 241.33 g/mol
InChI Key: MWNOQDIAZBOCLB-UHFFFAOYSA-N
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Description

2-Azabicyclo[222]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family The presence of the dioxolane ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- typically involves the construction of the bicyclic core followed by the introduction of the dioxolane moiety. One common approach is the nucleophilic attack and intramolecular cyclization of suitable precursors. For instance, starting materials such as cyclopentanes and piperidine derivatives can be used . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can lead to the formation of amines or alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dioxolane ring can also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- is unique due to the presence of both the azabicyclo and dioxolane moieties, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.

Properties

CAS No.

61707-44-6

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

6-[3-(1,3-dioxolan-2-yl)propyl]-2-azabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C13H23NO3/c15-13(5-1-2-12-16-6-7-17-12)8-10-3-4-11(13)14-9-10/h10-12,14-15H,1-9H2

InChI Key

MWNOQDIAZBOCLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CN2)(CCCC3OCCO3)O

Origin of Product

United States

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